molecular formula C15H18N4O5S3 B2740853 Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-62-6

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No. B2740853
CAS RN: 392318-62-6
M. Wt: 430.51
InChI Key: RFUCFAVYGCZSTG-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound used in scientific research. It has a molecular formula of C23H25N5O7S2 and an average mass of 547.604 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a benzoyl group and a sulfamoyl group . The exact structure can be found in the referenced resources .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Reactions with Benzoyl Isocyanates : Research shows that benzoyl isocyanates react with compounds like ethyl (dimethylsulfuranilidene) acetate to form stable benzoylcarbamoyl-sulfonium ylides, which can be converted into oxazoles upon pyrolysis (Tsuge, Sakai, & Tashiro, 1973).

  • Synthesis of Analog Compounds : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been studied. One of the analogs showed similar potency and better solubility compared to the parent compound (Shukla et al., 2012).

  • Development of Fibrinogen Receptor Antagonists : A compound characterized by the presence of a trisubstituted beta-amino acid residue showed potential as a highly potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).

Applications in Disease Treatment

  • Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives of thiadiazole has been explored, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

  • Antifungal Activity : Derivatives of dimercapto-thiadiazole substituted with aroyl or ethoxycarbonyl groups have been synthesized and screened for antibacterial and antifungal activities. Some compounds showed significant activity against a range of pathogens (Jasiak et al., 2017).

  • Anti-Inflammatory and Anticancer Properties : Novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular Studies and Structural Analysis

  • Molecular Forces Study : The structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography, highlighting the importance of certain molecular forces and structural features (Fülöp, Kălmăn, Basak, Ghosh, & Mazumdar, 1987).

  • Antioxidant Activity : Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been synthesized, showing noticeable antioxidant activity. This research also highlights the regioselective alkylation and glycosylation of the thiadiazole scaffold (El Ashry et al., 2019).

properties

IUPAC Name

ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCFAVYGCZSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

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